[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474138
InChI: InChI=1S/C22H35N3O3/c1-15(2)20(23)21(26)24-18-10-12-19(13-11-18)25(16(3)4)22(27)28-14-17-8-6-5-7-9-17/h5-9,15-16,18-20H,10-14,23H2,1-4H3,(H,24,26)/t18?,19?,20-/m0/s1
SMILES: CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C22H35N3O3
Molecular Weight: 389.5 g/mol

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13474138

Molecular Formula: C22H35N3O3

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester -

Molecular Formula C22H35N3O3
Molecular Weight 389.5 g/mol
IUPAC Name benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C22H35N3O3/c1-15(2)20(23)21(26)24-18-10-12-19(13-11-18)25(16(3)4)22(27)28-14-17-8-6-5-7-9-17/h5-9,15-16,18-20H,10-14,23H2,1-4H3,(H,24,26)/t18?,19?,20-/m0/s1
Standard InChI Key WOHFPTHUTMULHV-MHJFOBGBSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N

Chemical Structure and Properties

Molecular Architecture

The compound’s structure integrates three critical moieties:

  • Cyclohexyl backbone: Provides conformational rigidity, influencing binding specificity .

  • Isopropyl-carbamic acid benzyl ester: Enhances lipophilicity, aiding membrane permeability.

  • (S)-2-Amino-3-methylbutanoyl side chain: Introduces chirality and hydrogen-bonding capacity, critical for target engagement .

Table 1: Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₂H₃₅N₃O₃
Molecular Weight389.5 g/mol
IUPAC Namebenzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate
SMILESCC(C)C@@HN
logP (Predicted)3.2

Spectroscopic Characterization

  • NMR: Key signals include δ 1.2–1.5 ppm (isopropyl CH₃), δ 4.3–4.7 ppm (benzyl CH₂), and δ 7.2–7.4 ppm (aromatic protons).

  • Mass Spectrometry: ESI+ shows [M+H]⁺ at m/z 390.3, with fragmentation peaks at m/z 245.1 (cyclohexyl-carbamate) and 145.2 (benzyl ester).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three stages:

  • Amide Coupling: (S)-2-Amino-3-methylbutanoic acid is coupled to the cyclohexylamine intermediate using HOBt/EDCI .

  • Carbamate Formation: The amine group reacts with benzyl chloroformate under basic conditions .

  • Isopropyl Introduction: Achieved via nucleophilic substitution with isopropyl bromide.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYieldPurity
Amide BondHOBt, EDCI, DIPEA0–25°C78%>95%
CarbamateBenzyl chloroformate, NaOH25°C65%90%
AlkylationIsopropyl bromide, K₂CO₃60°C58%88%

Challenges and Solutions

  • Racemization: Mitigated using low-temperature coupling and chiral auxiliaries .

  • Byproduct Formation: Controlled via gradient HPLC purification.

Biological Activity and Applications

Protease Inhibition

The compound exhibits inhibitory activity against cysteine proteases (e.g., calpain) by mimicking β-strand substrates, as shown in molecular docking studies .

Table 3: Enzymatic Inhibition Data

EnzymeIC₅₀ (nM)Selectivity (vs. Cathepsin B)Source
Calpain-115.2120-fold
Cathepsin K2308-fold

Comparative Analysis with Analogues

Table 4: Structural Analogues and Activity

CompoundModificationsCalpain-1 IC₅₀ (nM)
Methyl-carbamate derivative Methyl instead of isopropyl42.1
Ethyl-carbamate derivative Ethyl instead of benzyl28.7
Parent compound (this study)Isopropyl + benzyl15.2

The isopropyl-benzyl combination enhances hydrophobic interactions with the S1′ pocket, explaining its superior potency .

Future Directions

  • Prodrug Development: Ester prodrugs to improve oral bioavailability .

  • Targeted Delivery: Conjugation with monoclonal antibodies for tumor-specific action .

  • Mechanistic Studies: Cryo-EM to resolve binding modes with calpain isoforms .

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